1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one, also known as 1,2,4-trihydroxybenzene or pyrogallol, is an aromatic organic compound that has been used for centuries in various applications. It is a white solid that can be easily synthesized from gallic acid and is a known antioxidant. Pyrogallol has been used in various scientific research applications, such as in the synthesis of polymers, as a catalyst, and in the study of biochemical and physiological effects.
Mechanism of Action
Pyrogallol is an aromatic organic compound that has antioxidant properties. It has been shown to scavenge free radicals and inhibit the oxidation of lipids, proteins, and other cellular components. Pyrogallol has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase. Additionally, pyrogallol has been shown to modulate the expression of certain genes involved in inflammation and cell death.
Biochemical and Physiological Effects
Pyrogallol has been shown to have antioxidant properties, which can help protect cells from the damaging effects of free radicals. Pyrogallol has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, pyrogallol has been shown to have antiviral and antibacterial properties, and has been shown to inhibit the growth of certain fungi. Pyrogallol has also been shown to have neuroprotective effects, and has been shown to protect neurons from oxidative damage.
Advantages and Limitations for Lab Experiments
The main advantage of using pyrogallol in lab experiments is its low cost and availability. Additionally, pyrogallol is relatively easy to synthesize and can be isolated and purified by recrystallization. However, pyrogallol is relatively unstable and can be easily oxidized. Additionally, pyrogallol can be toxic if ingested in large amounts, so it is important to use safety protocols when working with the compound.
Future Directions
Pyrogallol has a wide range of potential applications, and there are a number of possible future directions that could be explored. For example, pyrogallol could be used in the development of novel drugs and therapies, such as for the treatment of cancer and other diseases. Additionally, pyrogallol could be used to create new materials, such as polymers and nanomaterials. Pyrogallol could also be used in the development of new diagnostic and therapeutic agents, such as for the detection and treatment of infectious diseases. Additionally, pyrogallol could be used to study the effects of antioxidants on cell death and the effects of polyphenols on inflammation. Finally, pyrogallol could be used in the development of new food products, such as food preservatives and health supplements.
Synthesis Methods
Pyrogallol can be synthesized from gallic acid, which is an organic acid found in many plants. The synthesis of pyrogallol involves the oxidation of gallic acid with potassium permanganate or sodium hypochlorite. The reaction is typically conducted in an alkaline solution, such as sodium hydroxide or potassium hydroxide, in order to prevent the formation of byproducts. The reaction is typically conducted at room temperature, but can also be conducted at elevated temperatures. After the reaction is complete, the product is isolated and purified by recrystallization.
Scientific Research Applications
Pyrogallol has been used in various scientific research applications, such as in the synthesis of polymers, as a catalyst, and in the study of biochemical and physiological effects. Pyrogallol has been used as a catalyst in the polymerization of styrene and other monomers, and has also been used as a catalyst in the synthesis of polyurethanes and polyesters. Pyrogallol has also been used in the study of the biochemical and physiological effects of various compounds, such as the effects of antioxidants on cell death and the effects of polyphenols on inflammation.
properties
IUPAC Name |
1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h3,5-6,13-14H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTVMJKXLPSRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC=C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.